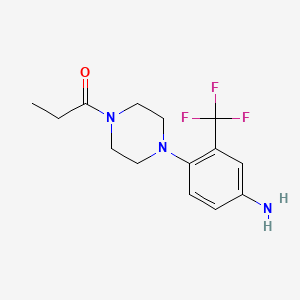

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

Description

The compound 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (hereafter referred to as the target compound) features a piperazine core substituted with a 4-amino-2-(trifluoromethyl)phenyl group at the 1-position and a propan-1-one moiety at the 4-position. Its molecular formula is C₁₉H₂₀F₃N₃O, with a molecular weight of 363.38 g/mol. This compound has been investigated for its antiseizure and antinociceptive properties .

Properties

IUPAC Name |

1-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O/c1-2-13(21)20-7-5-19(6-8-20)12-4-3-10(18)9-11(12)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJMAWRAZNQJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one, also known by its CAS number 1223003-51-7, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C₁₄H₁₈F₃N₃O, with a molecular weight of approximately 301.31 g/mol. The structure features a piperazine ring substituted with a trifluoromethyl group and an amino group, which are critical for its biological interactions.

Research indicates that compounds containing piperazine moieties can interact with various biological targets, including neurotransmitter receptors and enzymes involved in cancer pathways. The specific activity of this compound is primarily attributed to its ability to inhibit certain enzymes or receptors that are overactive in cancer cells.

Key Findings:

- Inhibition of RAS Pathway : Similar compounds have shown effectiveness in inhibiting the RAS signaling pathway, which is crucial in many cancers. For instance, related studies demonstrated that certain piperazine derivatives could induce apoptosis in RAS-dependent cancer cell lines by targeting RAS proteins directly or through downstream effectors like PI3K and BRAF .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of similar compounds. For instance:

- Xenograft Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition. These studies often assess the compound's pharmacokinetics and toxicity profiles .

- Cell Line Studies : In vitro assays on various cancer cell lines indicated that treatment with analogs resulted in reduced cell viability, particularly in those expressing mutant forms of the RAS gene. The mechanism was linked to caspase activation and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, although specific data for this compound remains limited. Studies on structurally similar compounds indicate a moderate half-life and potential for metabolic stability in liver microsomes .

Safety and Toxicity

Preliminary safety assessments classify this compound as an irritant (GHS classification). Proper handling precautions are recommended due to its potential cytotoxic effects at higher concentrations .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

Key Analogs :

- Compound 16: 2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

- Compound 17: 2-Amino-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

| Property | Target Compound | Compound 16 (3-CF₃) | Compound 17 (4-CF₃) |

|---|---|---|---|

| Substituent Position | 4-Amino-2-CF₃-phenyl | 3-CF₃-phenyl | 4-CF₃-phenyl |

| Physical State | Not reported (likely solid) | Yellow oil | Yellow oil |

| Yield | ~96–98% (similar synthesis) | 98% | 96% |

| ESI-MS [M+H]⁺ | Not explicitly reported | 302.0 (calc. 302.14) | 302.0 (calc. 302.14) |

Analysis: Positional isomerism of the -CF₃ group (2- vs. 3- vs. 4-) impacts electronic distribution and steric effects. Both Compounds 16 and 17 exhibit high yields and purity (>99%), suggesting robust synthetic routes for piperazine-based derivatives .

Functional Group Modifications

Key Analog : BIA (1-(3,4-dihydroxy-5-nitro-phenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one)

| Property | Target Compound | BIA |

|---|---|---|

| Substituents | 4-Amino-2-CF₃-phenyl | 3,4-Dihydroxy-5-nitro-phenyl |

| Molecular Formula | C₁₉H₂₀F₃N₃O | C₂₀H₂₀F₃N₃O₅ |

| Biological Target | Antiseizure/antinociceptive | COMT/MAO-B enzyme inhibition |

Analysis: BIA’s additional nitro (-NO₂) and hydroxyl (-OH) groups increase polarity, reducing blood-brain barrier penetration compared to the target compound. This structural difference shifts its therapeutic focus toward peripheral enzyme inhibition (e.g., catechol-O-methyltransferase) rather than central nervous system targets .

Heterocyclic Modifications

Key Analog : 1-(4-(2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one (3e)

| Property | Target Compound | Compound 3e |

|---|---|---|

| Core Structure | Piperazine + phenylpropanone | Piperazine + imidazopyridazine |

| Elemental Analysis | Not reported | C-59.55%, H-5.00%, N-17.36% |

| Bioactivity | Antiseizure | Not reported (likely kinase inhibition) |

In contrast, the target compound’s simpler phenylpropanone structure prioritizes metabolic stability and solubility .

Sulfonyl and Thioether Derivatives

Key Analog : MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one)

| Property | Target Compound | MK22 |

|---|---|---|

| Functional Groups | Amino, CF₃ | Thiophene, thioether |

| Synthetic Route | Amine coupling | HOBt/TBTU-mediated coupling |

| HR-MS [M+Na]⁺ | Not reported | 423.0797 (calc. 423.0783) |

The target compound’s amino group offers hydrogen-bonding sites for selective receptor engagement .

Tables of Comparative Data

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one and its derivatives?

- Methodological Answer : The compound is typically synthesized via coupling reactions between piperazine derivatives and substituted phenyl groups. For example, HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) are widely used as coupling reagents in DMF or MeOH under nitrogen atmosphere, with reaction times ranging from 19–24 hours. Stoichiometric ratios of reactants (e.g., 1:1 molar equivalents of piperazine and acylating agents) and purification via column chromatography (normal or reverse-phase) are critical for achieving high yields (34–98%) .

Q. How is structural characterization performed for this compound and its analogs?

- Methodological Answer : Nuclear magnetic resonance (NMR, 500 MHz) and mass spectrometry (MS) are primary tools. Key NMR signals include aromatic protons (δ 7.19–9.01 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and trifluoromethyl peaks (δ ~120–125 ppm in NMR). High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H] with deviations <2 ppm), while HPLC (>97% purity) validates compound integrity .

Q. What techniques ensure purity assessment during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) and HRMS are standard. Purity thresholds >95% are required for biological testing. For example, ESI-MS (electrospray ionization) and exact mass analysis (monoisotopic) resolve isotopic patterns and confirm molecular ion peaks .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

- Methodological Answer : Substituent steric and electronic effects significantly impact yields. For instance, bulky groups (e.g., 2,5-dimethylphenyl) reduce yields (53%) compared to smaller substituents (e.g., 3-methoxyphenyl, 97.5%). Optimizing solvent polarity (DMF for polar intermediates), catalyst load (e.g., PtO for hydrogenation), and temperature (room temp. vs. 100°C) enhances efficiency .

Q. How should researchers address conflicting spectroscopic data, such as overlapping NMR signals?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, in analogs with multiple aromatic protons (δ 7.19–8.24 ppm), HSQC correlates - couplings, while NOESY identifies spatial proximity of substituents. HRMS cross-validation further resolves ambiguities .

Q. What substituent modifications enhance biological activity in antichlamydial or neuroactive applications?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring improve antichlamydial activity by increasing membrane permeability. In neuroactive derivatives (e.g., dopamine D3 ligands), substituting the phenyl group with pyridinyl or thiophene enhances receptor binding affinity. SAR studies should systematically vary substituents at positions 2, 3, and 4 of the phenyl ring and evaluate in vitro activity .

Q. How can solubility challenges in bioassays be mitigated for hydrophobic derivatives?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% in aqueous buffers) or prodrug strategies (e.g., hydrochloride salts). For example, converting tertiary amines to water-soluble salts (e.g., dihydrochloride) improves bioavailability without altering pharmacophore activity .

Q. What strategies validate target engagement in functional assays?

- Methodological Answer : Combine competitive binding assays (e.g., radioligand displacement for dopamine receptors) with functional readouts (e.g., cAMP modulation for GPCRs). For antiseizure compounds, in vivo electrophysiology (e.g., hippocampal slice models) and behavioral assays (e.g., pentylenetetrazole-induced seizures) confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.